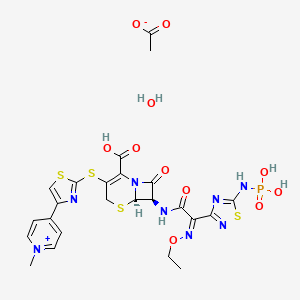

Ceftaroline Fosamil hydrate

Description

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWPPVCZNGQQHZ-IINIBMQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N8O11PS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193134 | |

| Record name | Ceftaroline fosamil acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400827-55-6 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400827-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline Fosamil Acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400827556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline fosamil acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R, 7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Ceftaroline Fosamil Hydrate

Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin antibiotic.[1] It exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[2][3] This technical guide provides a detailed overview of the synthesis and characterization of this compound, intended for professionals in drug development and research.

Synthesis of this compound

The synthesis of Ceftaroline fosamil is a multi-step process that involves the construction of the core cephalosporin structure followed by the introduction of the side chains and the phosphono group. Several synthetic routes have been reported in the literature, with a common pathway involving the condensation of key intermediates.[4][5]

General Synthesis Pathway

A representative synthesis scheme for Ceftaroline fosamil is outlined below. The process typically begins with precursor molecules that are modified and coupled to form the final product. One common approach involves the use of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid as a key starting material.[5] This is followed by a series of reactions including amino protection, halogenation, amide condensation, deprotection, amino phosphorylation, and finally, salification to yield Ceftaroline fosamil.[5]

Another described method starts from 4-acetylpyridine, which undergoes bromination and cyclization to form a thiazole intermediate.[4] This intermediate is then condensed with a cephalosporanic acid derivative. Subsequent steps involve the introduction of the N-phosphono group and final purification.[4] The synthesis aims to produce a stable, crystalline form, often as a monoacetic acid solvate, to ensure long-term stability.[6]

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a composite representation based on published synthesis methods.[4][5][7]

Step 1: Synthesis of 4-(4-pyridyl)-2-thiazolethiol (IV)

-

4-Acetylpyridine (I) is brominated using Br₂ and HBr in acetic acid to yield the corresponding bromo ketone (II).[4]

-

The bromo ketone (II) is then cyclized with ammonium dithiocarbamate (III) in the presence of sodium methoxide (NaOMe) to produce 4-(4-pyridyl)-2-thiazolethiol (IV).[4]

Step 2: Synthesis of the Cephalosporin Core

-

A suitable N-phenylacetyl cephalosporanic precursor is treated to form a 3-hydroxy cephem derivative (XII).[4]

-

This derivative is then reacted with methanesulfonyl chloride and DIEA to afford the mesylate (XIIIa).[4]

Step 3: Coupling and Further Modification

-

The sodium salt of 4-(4-pyridyl)-2-thiazolethiol (IV) is condensed with the mesylate (XIIIa) to form the thioether adduct (VI).[4]

-

The nitrogen atom of the pyridine ring is quaternized, for example, using methyl iodide, to give the pyridinium salt (VII).[8]

-

The phenylacetyl protecting group is removed to yield the corresponding 7-amino intermediate (IX).[4]

Step 4: Side Chain Attachment and Phosphorylation

-

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid (X) is activated, for instance, by conversion to its acid chloride (XI).[4]

-

The activated side chain (XI) is then coupled with the 7-amino intermediate (IX) to form the amide.[4]

-

The amino group on the thiadiazole ring is phosphorylated, for example, using PCl₅ followed by hydrolysis.[5]

Step 5: Final Product Formation

-

The resulting product is subjected to acidic hydrolysis to yield ceftaroline fosamil.[4]

-

Crystallization from an aqueous solution containing acetic acid provides Ceftaroline Fosamil as a stable acetate hydrate.[4][6]

Characterization of this compound

The characterization of this compound involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and physicochemical properties.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Pale yellowish-white to light yellow powder | [9] |

| Molecular Formula | C₂₂H₂₁N₈O₈PS₄ (anhydrous, free form) | [9] |

| Molecular Weight | 684.68 g/mol (anhydrous, free form) | [9] |

| Solubility in Water | 8.6 mg/mL | [9] |

| Solubility in DMSO | 2 mg/mL (with warming) | |

| pKa Values | 1.22, 5.10 (phosphoamino); 1.79 (carboxylic acid); 10.9 (secondary amide) | [9] |

| Storage Temperature | -20°C |

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and stability of Ceftaroline Fosamil. Several stability-indicating HPLC methods have been developed.[10][11][12]

Experimental Protocol: Stability-Indicating RP-HPLC Method [11]

-

Instrumentation: Waters (e2695 separation module) with 2998 PDA detector.[11][13]

-

Column: X-Bridge shield RP C18 (4.6×100mm, 5μ).[11]

-

Mobile Phase: A mixture of acetonitrile and ammonium dihydrogen orthophosphate buffer (10:90 v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30°C.[11]

-

Detection: PDA detector at 242.6 nm.[11]

-

Retention Time: Approximately 4.312 minutes.[11]

-

Linearity Range: 50 µg/mL to 250 µg/mL.[11]

| HPLC Method Parameters | ||

| Parameter | Condition 1 [11] | Condition 2 [10] |

| Column | X-Bridge shield RP C18 (4.6×100mm, 5μ) | Agilent® C18 |

| Mobile Phase | Acetonitrile:Ammonium dihydrogen orthophosphate (10:90) | Water with 1.0% triethylamine (pH 5.0):Acetonitrile (87:13) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection Wavelength | 242.6 nm | Not specified |

| Retention Time | 4.312 min | Not specified |

| Linearity Range | 50-250 µg/mL | 5.0–60.0 µg/mL |

| LOD | 4.25 µg/mL | Not specified |

| LOQ | 12.88 µg/mL | Not specified |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify the parent molecule, its degradation products, and related substances.[12][14][15]

Experimental Protocol: LC-ESI-Q-TOF-MS [14]

-

Instrumentation: LC coupled with electrospray ionization time-of-flight mass spectrometry.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis: Used to identify degradation products under stress conditions. For instance, in forced degradation studies, degradation products with m/z values of 303, 337, 442, 483, and 543 have been identified.[14] In basic conditions, a degradant fragment at an m/z ratio of 263.08 has been observed, indicating instability.[15]

References

- 1. Ceftaroline fosamil: drug profile and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. CN104163803A - Synthesis method of ceftaroline fosamil - Google Patents [patents.google.com]

- 6. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. Synthesis method of ceftaroline fosamil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. tga.gov.au [tga.gov.au]

- 10. seer.ufrgs.br [seer.ufrgs.br]

- 11. researchgate.net [researchgate.net]

- 12. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

An In-depth Technical Guide on the Mechanism of Action of Ceftaroline Fosamil against MRSA PBP2a

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceftaroline fosamil, a fifth-generation cephalosporin, exhibits potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) through a novel mechanism of action targeting Penicillin-Binding Protein 2a (PBP2a). Unlike other β-lactam antibiotics, ceftaroline overcomes MRSA resistance by inducing a critical allosteric change in PBP2a. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Challenge of MRSA and PBP2a

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to most β-lactam antibiotics.[1][2] This resistance is primarily mediated by the expression of PBP2a, a transpeptidase with a low affinity for most β-lactams.[1][2][3] The active site of PBP2a is typically in a closed conformation, sterically hindering the binding of β-lactam antibiotics.[2][4] Ceftaroline is the active metabolite of the prodrug ceftaroline fosamil and is distinguished by its unique ability to effectively inhibit PBP2a.[5][6][7]

The Allosteric Mechanism of Ceftaroline Action

The mechanism of ceftaroline against PBP2a is a multi-step process initiated by binding to an allosteric site, which is located approximately 60 Å away from the active site.[4][8][9] This interaction triggers a cascade of conformational changes that ultimately lead to the inhibition of PBP2a's enzymatic activity.

Allosteric Site Binding

A molecule of ceftaroline first binds non-covalently to an allosteric site within the non-penicillin-binding domain of PBP2a.[2][4] This binding is a critical initiating event that distinguishes ceftaroline from other cephalosporins.[2]

Conformational Cascade and Active Site Opening

The binding of ceftaroline to the allosteric site induces a series of conformational changes that propagate through the protein.[4][8] This allosteric signal leads to the opening of the previously closed active site, making it accessible for binding.[1][2][10]

Active Site Inhibition

Once the active site is open, a second molecule of ceftaroline can then bind covalently to the catalytic serine residue (Ser403) within the active site.[2][11] This covalent acylation irreversibly inhibits the transpeptidase activity of PBP2a, disrupting the cross-linking of peptidoglycan layers essential for bacterial cell wall synthesis.[6][7] This disruption ultimately leads to bacterial cell lysis and death.[6][12]

Quantitative Analysis of Ceftaroline-PBP2a Interaction

The efficacy of ceftaroline's interaction with PBP2a has been quantified through various in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC₅₀s).

| Organism/Protein | Parameter | Ceftaroline Value | Comparator β-lactams (Value) | Reference |

| MRSA | MIC | 0.5 - 1 µg/mL | - | [4] |

| MRSA | MIC | 0.25 - 1 mg/L | Oxacillin (>64 mg/L), Ceftriaxone (>64 mg/L) | [3] |

| MRSA | MIC | 0.5 - 1 µg/ml | Cefotaxime (>64 µg/ml), Ceftriaxone (>64 µg/ml) | [13] |

| MSSA ATCC 29213 | MIC | 0.25 mg/L | Oxacillin (0.25 mg/L), Ceftriaxone (4 mg/L) | [3] |

| Recombinant PBP2a | IC₅₀ | 0.16 mg/L | Oxacillin (100 mg/L), Ceftriaxone (100 mg/L) | [3] |

| MRSA PBP2a | IC₅₀ | 0.01 - 1 µg/ml | - | [13][14] |

| MSSA PBP1 | IC₅₀ | 0.1 mg/L | Oxacillin (0.02 mg/L), Ceftriaxone (0.2 mg/L) | [3] |

| MSSA PBP2 | IC₅₀ | 0.049 mg/L | Oxacillin (0.4 mg/L), Ceftriaxone (0.5 mg/L) | [3] |

| MSSA PBP3 | IC₅₀ | 0.034 mg/L | Oxacillin (0.2 mg/L), Ceftriaxone (1 mg/L) | [3] |

Experimental Protocols

The elucidation of ceftaroline's mechanism of action has been heavily reliant on a combination of structural biology and biochemical assays.

X-ray Crystallography

Objective: To determine the three-dimensional structure of PBP2a in complex with ceftaroline to visualize the binding sites and conformational changes.

Methodology:

-

Protein Expression and Purification: A soluble form of PBP2a (residues 23 to 668) is expressed in E. coli and purified.[15]

-

Crystallization: The purified PBP2a is co-crystallized with ceftaroline.

-

Data Collection: X-ray diffraction data are collected from the resulting crystals.

-

Structure Determination: The crystal structure is solved and refined to reveal the atomic details of the ceftaroline-PBP2a interaction at both the allosteric and active sites.[9]

In Vitro PBP2a-Ceftaroline Binding Assays

Objective: To quantify the binding affinity of ceftaroline to PBP2a.

Methodology:

-

Protein Preparation: Soluble, purified recombinant PBP2a is used.[15]

-

Competition Assay: A fluorescent penicillin, such as Bocillin FL, is used as a reporter.[3][15]

-

Incubation: PBP2a is incubated with varying concentrations of ceftaroline for a defined period (e.g., 30 minutes at room temperature).[15]

-

Labeling: Bocillin FL is added to the mixture to label the PBP2a that has not been bound by ceftaroline.

-

Detection and Quantification: The amount of fluorescently labeled PBP2a is quantified, allowing for the determination of the IC₅₀ value of ceftaroline.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in the mechanism of action of ceftaroline and the experimental workflows used to study it.

Caption: Allosteric inhibition of PBP2a by ceftaroline.

Caption: Experimental workflows for studying ceftaroline-PBP2a interaction.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 8. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Conversion of Ceftaroline Fosamil to Active Ceftaroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic administered intravenously as a prodrug.[1] This design enhances the drug's solubility and stability for formulation and administration.[2] In vivo, ceftaroline fosamil is rapidly and completely hydrolyzed to its microbiologically active form, ceftaroline.[3] This conversion is critical, as the prodrug itself possesses no significant antibacterial activity.[1] This technical guide provides an in-depth overview of the conversion process, including the enzymatic mechanism, pharmacokinetic data, and detailed experimental protocols relevant to the study of this transformation.

Mechanism of Prodrug Conversion

The conversion of ceftaroline fosamil to its active metabolite, ceftaroline, is a one-step enzymatic process that occurs in the plasma.[1] The hydrolysis is mediated by plasma phosphatase enzymes, which cleave the phosphono group from the prodrug molecule.[1][4] This rapid transformation ensures that the active antibiotic is readily available to target bacterial pathogens.

The chemical structures of ceftaroline fosamil and the active ceftaroline are presented below.

-

Ceftaroline Fosamil: (6R,7R)-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido]-3-[[4-(1-methyl-4-pyridinio)thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

-

Ceftaroline: (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Quantitative Data

The pharmacokinetics of ceftaroline have been extensively studied in various populations. The following tables summarize key pharmacokinetic parameters following the administration of ceftaroline fosamil.

Table 1: Pharmacokinetic Parameters of Ceftaroline in Healthy Adults

| Dosage Regimen | Cmax (μg/mL) | AUC (μg·h/mL) | t1/2 (h) | Reference |

| 600 mg single IV infusion (1h) | 21.3 | - | 2.6 | [5] |

| 300 mg q12h | 10.0 ± 0.8 | - | - | [6] |

| 600 mg q12h | 19.0 ± 0.7 | - | - | [6] |

| 800 mg q24h | 31.5 ± 2.4 | - | - | [6] |

Table 2: Pharmacokinetic Parameters of Ceftaroline in Special Populations

| Population | Dosage Regimen | Cmax (μg/mL) | AUC (μg·h/mL) | t1/2 (h) | Reference |

| Elderly | 600 mg single IV | - | - | Modestly Altered | [7] |

| Severe Renal Impairment | 400 mg single IV | 17.9 ± 2.9 | - | - | [6] |

| Critically Ill | 600 mg q8h | - | - | - | [6] |

| Adolescents (12-17 years) | 8 mg/kg or 600 mg single IV | Similar to adults | - | - | [8] |

Experimental Protocols

Protocol 1: Quantification of Ceftaroline and Ceftaroline Fosamil in Human Plasma by HPLC-UV

This protocol is adapted from a validated method for the pharmacokinetic analysis of ceftaroline in human plasma.[6]

1. Sample Preparation: a. To a 100 µL aliquot of a human plasma sample, add 200 µL of methanol. b. Vortex the mixture to precipitate plasma proteins. c. Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant for analysis.

2. HPLC System and Conditions: a. HPLC System: A standard high-performance liquid chromatography system with a UV detector. b. Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm). c. Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., ammonium dihydrogen phosphate buffer and methanol). The exact ratio should be optimized for column and system specifics. d. Flow Rate: 1 mL/min. e. Detection Wavelength: 238 nm. f. Injection Volume: 20 µL.

3. Calibration and Quantification: a. Prepare a stock solution of ceftaroline dihydrochloride in a water:methanol (1:1 v/v) mixture to a concentration of 1 mg/mL. b. Prepare working solutions by diluting the stock solution with water to concentrations ranging from 2.5 µg/mL to 400 µg/mL. c. Prepare standard calibration samples by mixing 100 µL of each working solution with 900 µL of drug-free human plasma to obtain final concentrations from 0.25 µg/mL to 40 µg/mL. d. Process the calibration standards as described in the sample preparation section. e. Construct a calibration curve by plotting the peak area against the concentration of the standards. f. Quantify the ceftaroline concentration in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: In Vitro Conversion of Ceftaroline Fosamil to Ceftaroline for Research Purposes

While plasma phosphatases mediate the in vivo conversion, obtaining consistent results with commercially available phosphatases for in vitro studies can be challenging.[9] A reliable non-enzymatic method using thermal hydrolysis has been developed.[9]

1. Materials: a. Ceftaroline fosamil (e.g., from commercially available Teflaro®). b. Sterile water for injection. c. Low-bind microcentrifuge tubes. d. Heat block or water bath.

2. Procedure: a. Reconstitute ceftaroline fosamil in sterile water for injection. For example, 32.5 mg of Teflaro® (equivalent to 20 mg ceftaroline) can be resuspended in 200 µL of sterile water.[9] b. Incubate the solution at 90°C for 15 minutes. This forced degradation method results in nearly complete conversion to the active ceftaroline.[9] c. The resulting solution containing the active ceftaroline can then be purified and used for in vitro experiments such as minimum inhibitory concentration (MIC) testing.

3. Analysis of Conversion: a. The conversion of ceftaroline fosamil to ceftaroline can be monitored using an LC-MS system.[9] b. LC-MS System: A liquid chromatography system coupled to a single-quadrupole mass spectrometer.[9] c. Mobile Phase: A gradient of 0.1% formic acid in water (Buffer A) and an organic solvent.[9] d. The identity of the compounds can be confirmed by their mass-to-charge ratio (m/z).

Visualizations

Caption: Enzymatic conversion of ceftaroline fosamil to active ceftaroline.

Caption: Workflow for the quantification of ceftaroline in plasma by HPLC.

Conclusion

The rapid and efficient conversion of the prodrug ceftaroline fosamil to its active form, ceftaroline, by plasma phosphatases is a key feature of its pharmacokinetic profile. Understanding the nuances of this conversion, supported by robust analytical methods and comprehensive pharmacokinetic data, is essential for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for further investigation and development in the field of antibacterial therapy. investigation and development in the field of antibacterial therapy.

References

- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic/pharmacodynamic study suggests continuous infusion of ceftaroline daily dose in ventilated critical care patients with early-onset pneumonia and augmented renal clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teflaro (ceftaroline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A series of pharmacokinetic studies of ceftaroline fosamil in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Phase Clinical Trial Data on Ceftaroline Fosamil for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for Ceftaroline Fosamil, a fifth-generation cephalosporin antibiotic. The document focuses on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development in this area.

Core Data Presentation

The following tables summarize the key quantitative data from early-phase clinical trials of Ceftaroline Fosamil, focusing on pharmacokinetics, clinical efficacy, and microbiological outcomes.

Table 1: Pharmacokinetic Parameters of Ceftaroline in Healthy Adults

| Parameter | Value | Reference |

| Prodrug | Ceftaroline Fosamil | [1] |

| Active Metabolite | Ceftaroline | [1] |

| Conversion | Rapidly converted by plasma phosphatases | [1] |

| Terminal Half-life | ~2.6 hours | [2] |

| Protein Binding | 15-28% | [2] |

| Volume of Distribution | 30-40 L | [2] |

| Metabolism | Minimal, not a Cytochrome P450 substrate | [2] |

| Renal Clearance | 4-7 L/h | [2] |

Table 2: Phase II Clinical Trial Efficacy in Complicated Skin and Skin Structure Infections (cSSSI)

| Outcome | Ceftaroline Fosamil (600 mg q12h) | Standard Therapy (Vancomycin ± Aztreonam) | Reference |

| Clinical Cure Rate (Clinically Evaluable) | 96.7% (59/61) | 88.9% (24/27) | [3] |

| Microbiological Success Rate (Microbiologically Evaluable) | 95.2% (40/42) | 85.7% (18/21) | [3] |

| Relapse Rate | 1.8% (1/56) | 4.3% (1/23) | [3] |

Table 3: Phase III Clinical Trial Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - CANVAS 1 & 2 Integrated Analysis

| Outcome | Ceftaroline Fosamil (600 mg q12h) | Vancomycin + Aztreonam | Reference |

| Clinical Cure Rate (Clinically Evaluable) | 91.6% | 92.7% | [4] |

| Clinical Cure Rate (Modified Intent-to-Treat) | 85.9% | 85.5% | [4] |

| Clinical Cure Rate in MRSA Infections (Microbiologically Evaluable) | 93.4% (142/152) | 94.3% (115/122) | [4][5] |

Table 4: Phase III Clinical Trial Efficacy in Community-Acquired Bacterial Pneumonia (CABP) - FOCUS 1 & 2 Integrated Analysis

| Outcome | Ceftaroline Fosamil (600 mg q12h) | Ceftriaxone | Reference |

| Clinical Cure Rate (Clinically Evaluable) | 84.3% | 77.7% | [4][5] |

| Clinical Cure Rate in S. pneumoniae Infections | 85.5% (59/69) | 68.6% (48/70) | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the early-phase clinical trials of Ceftaroline Fosamil are provided below.

Pharmacokinetic Analysis in Human Plasma

Objective: To determine the concentration of ceftaroline in human plasma samples.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[6][7]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

Pharmacokinetic Sampling Schedule: In a Phase 1 study, plasma samples for total ceftaroline concentration were collected at baseline and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, and 8 hours after drug administration.[8]

Penicillin-Binding Protein 2a (PBP2a) Binding Affinity Assay

Objective: To determine the binding affinity of ceftaroline to PBP2a from Methicillin-Resistant Staphylococcus aureus (MRSA).

Methodology: In vitro competition assay using a fluorescent penicillin (Bocillin).[9]

-

Protein Preparation: Soluble, purified recombinant PBP2a (residues 23 to 668) is used at a final concentration of 1 µM.[9]

-

Competition:

-

Detection and Analysis: The amount of Bocillin bound to PBP2a is quantified using a fluorescent plate reader. The 50% inhibitory concentration (IC50), which represents the concentration of ceftaroline required to inhibit 50% of Bocillin binding, is then calculated.[10]

Phase II Clinical Trial for Complicated Skin and Skin Structure Infections (cSSSI)

Objective: To evaluate the safety and efficacy of ceftaroline fosamil versus standard therapy in treating cSSSI.[3]

Study Design: Randomized, observer-blinded, multinational study.[3]

Patient Population: Adults (≥18 years old) with a cSSSI requiring initial hospitalization and intravenous antimicrobial therapy. The infection had to involve deeper soft tissue and/or require significant surgical intervention.[3]

Treatment Arms:

-

Ceftaroline Fosamil: 600 mg administered intravenously over 60 minutes every 12 hours.[3]

-

Standard Therapy: Vancomycin (1 g every 12 hours) with the option to add aztreonam for gram-negative coverage.[3]

Duration of Therapy: 7 to 14 days.[3]

Primary Outcome: Clinical cure rate at the test-of-cure visit (8 to 14 days after the end of treatment).[3]

Microbiological Assessment: Baseline cultures were obtained to identify the causative pathogens. Microbiological success was defined as the eradication or presumed eradication of the baseline pathogen.[3]

Mandatory Visualizations

Ceftaroline Fosamil Mechanism of Action

References

- 1. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase 2 Study of Ceftaroline versus Standard Therapy in Treatment of Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Summary of ceftaroline fosamil clinical trial studies and clinical safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Ceftaroline's Interaction with Penicillin-Binding Protein 2a (PBP2a): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling techniques used to elucidate the interaction between the fifth-generation cephalosporin, ceftaroline, and Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA). Understanding this interaction at a molecular level is crucial for the development of novel antibiotics to combat resistant bacterial infections.

Executive Summary

Ceftaroline exhibits a unique mechanism of action against MRSA by binding to an allosteric site on PBP2a, inducing a conformational change that opens the active site for a second ceftaroline molecule to bind and inhibit the enzyme's transpeptidase activity.[1][2][3][4] This dual-binding mechanism overcomes the resistance conferred by PBP2a's typically closed active site, which has a low affinity for most β-lactam antibiotics.[1][2][3][4][5] In silico modeling, including molecular docking and molecular dynamics simulations, has been instrumental in unraveling this complex allosteric regulation and providing insights for the design of new anti-MRSA agents.[1][3][4] This guide details the computational methodologies, presents key quantitative findings, and visualizes the critical molecular pathways involved in this interaction.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on the ceftaroline-PBP2a interaction.

Table 1: Binding Affinity and Inhibition Data

| Parameter | Value | Organism/Strain | Method | Source |

| IC₅₀ (PBP2a) | 0.16 mg/L | MRSA 67-0 | Competition Assay with Bocillin FL | [6] |

| IC₅₀ (PBP2a) | 0.01 - 1 µg/ml | Methicillin-resistant S. aureus | Competition Assay | [7][8] |

| IC₅₀ (PBP2a) | 1.5 µM | Wild-type recombinant PBP2a | In vitro binding assay with Bocillin | [9][10] |

| IC₅₀ (PBP1) | 0.1 mg/L | MSSA ATCC 29213 | Competition Assay with Bocillin FL | [6] |

| IC₅₀ (PBP2) | 0.049 mg/L | MSSA ATCC 29213 | Competition Assay with Bocillin FL | [6] |

| IC₅₀ (PBP3) | 0.034 mg/L | MSSA ATCC 29213 | Competition Assay with Bocillin FL | [6] |

| Binding Energy (ΔG) | -9.5 kcal/mol | MRSA PBP2a (PDB: 3ZFZ) | Molecular Docking (Pyrx-vina) | [11] |

| Binding Energy (ΔG) | -7.33 kcal/mol | MRSA PBP2a (PDB: 1MWT) | Molecular Docking (AutoDock4) | [12] |

Table 2: Molecular Docking Scores

| Ligand | PBP Target | Docking Score (kcal/mol) | Software | Source |

| Ceftaroline | PBP2a | -64.12 (covalent) | Not Specified | [13] |

| Cefpirome | PBP2a | -76.18 (covalent) | Not Specified | [13] |

| Ceftazidime | PBP2a | -67.47 (covalent) | Not Specified | [13] |

| Oxacillin | PBP2a | -62.84 (covalent) | Not Specified | [13] |

| Methicillin | PBP2a | -45.25 (covalent) | Not Specified | [13] |

Experimental and Computational Protocols

Molecular Docking

Molecular docking simulations are employed to predict the preferred binding orientation and affinity of a ligand to a protein target.

Protocol:

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of PBP2a is obtained from the Protein Data Bank (PDB), for instance, PDB IDs 1VQQ (apo) and 3ZFZ (holo).[1][2][14]

-

The protein structure is prepared using tools like the Protein Preparation Wizard in Schrödinger, which involves adding hydrogen atoms, assigning bond orders, and minimizing the energy of the structure.[1]

-

The chemical structure of ceftaroline is prepared using a ligand preparation tool like LigPrep in Schrödinger, generating various possible conformations.[1]

-

-

Grid Generation:

-

Docking Simulation:

-

Analysis of Results:

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the conformational changes induced by ligand binding.

Protocol:

-

System Setup:

-

The docked complex of ceftaroline and PBP2a is used as the starting structure.

-

The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Force Field Application:

-

Energy Minimization:

-

The system's energy is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent molecules and ions to relax around the protein-ligand complex.

-

-

Production Run:

-

A long-duration MD simulation (e.g., 100 ns or more) is performed to generate a trajectory of the system's atomic coordinates over time.[15]

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.[1]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[15]

-

Hydrogen Bond Analysis: To monitor the stability of key interactions.

-

Principal Component Analysis (PCA): To identify large-scale collective motions in the protein.[15]

-

-

Visualizations

Ceftaroline-PBP2a Allosteric Activation Pathway

References

- 1. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

HPLC method for quantification of Ceftaroline Fosamil in plasma

An HPLC-UV method for the quantification of the active form of Ceftaroline Fosamil in human plasma has been developed and validated, providing a rapid, simple, and reproducible approach for pharmacokinetic studies. This method utilizes a straightforward protein precipitation step for sample preparation and an isocratic HPLC system for analysis, allowing for a short acquisition time.

Application Notes

This high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method is designed for the quantitative analysis of ceftaroline, the active metabolite of ceftaroline fosamil, in human plasma. The prodrug, ceftaroline fosamil, is rapidly converted to active ceftaroline in plasma by phosphatases.[1] This analytical procedure is applicable for therapeutic drug monitoring and pharmacokinetic studies in patients receiving ceftaroline fosamil treatment.

The methodology involves a simple protein precipitation step using methanol, followed by chromatographic separation on a C18 reverse-phase column.[1] This approach ensures minimal sample manipulation while providing accurate and precise results. The method has been validated following established guidelines, demonstrating good linearity, accuracy, precision, and stability.[1][2][3]

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.[4]

-

To a 100 µL aliquot of the plasma sample, add 200 µL of ice-cold methanol or acetonitrile.[1][4]

-

Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

-

Centrifuge the mixture at 10,000-13,000 × g for 5-10 minutes at 4°C.[1][4]

-

Carefully collect the supernatant.[1]

-

Inject a 20-80 µL aliquot of the supernatant directly into the HPLC system.[1][4]

HPLC-UV Analysis

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector is required.

-

Column: A Symmetry C18 column (5 µm, 4.6 mm × 150 mm) or a similar C18 column can be used.[1]

-

Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and acetonitrile (85:15, v/v) is used. The buffer is prepared by dissolving 575 mg of ammonium dihydrogen phosphate in 1000 mL of ultrapure water.[1]

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.[1][3][5]

-

Detection Wavelength: The UV detector is set to 238 nm for the detection of ceftaroline.[1]

-

Column Temperature: The column oven should be maintained at 35°C.[4]

-

Injection Volume: 20 µL of the prepared sample supernatant is injected.[1]

Preparation of Solutions

-

Stock Solution (1 mg/mL): Prepare a stock solution of ceftaroline by dissolving the appropriate amount of ceftaroline dihydrochloride in a mixture of water and methanol (1:1, v/v). This solution should be prepared fresh daily.[1]

-

Working Solutions: Dilute the stock solution with water to prepare working solutions at concentrations of 400, 200, 100, 50, 10, 5, and 2.5 µg/mL.[1]

-

Calibration Standards: Prepare calibration standards in drug-free human plasma by mixing 100 µL of each working solution with 900 µL of plasma to obtain final concentrations of 40, 20, 10, 5, 1, 0.5, and 0.25 µg/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.[1]

Data Presentation

Table 1: Chromatographic Conditions Summary

| Parameter | Condition | Reference |

| HPLC Column | Symmetry C18 (5 µm, 4.6 mm x 150 mm) | [1] |

| Mobile Phase | Ammonium dihydrogen phosphate buffer:Acetonitrile (85:15, v/v) | [1] |

| Flow Rate | 1.0 mL/min | [1][3][5] |

| Detection | UV at 238 nm | [1] |

| Injection Volume | 20 µL | [1] |

| Column Temperature | 35°C | [4] |

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.25 - 40 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.99 | [1] |

| Limit of Quantification (LOQ) | 0.02 µg/mL | [4] |

| Accuracy | Within ±15% | [1] |

| Precision (Intra- and Inter-day) | RSD < 15% | [1] |

| Recovery | Not explicitly stated, but method is accurate | [1] |

| Stability (in plasma) | Stable at -80°C for at least 3 months | [1] |

Visualizations

Caption: Experimental workflow for Ceftaroline quantification in plasma.

Caption: Key steps in HPLC method development and validation.

References

- 1. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seer.ufrgs.br [seer.ufrgs.br]

- 3. scispace.com [scispace.com]

- 4. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preparing Ceftaroline Fosamil Hydrate Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil hydrate is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] As a prodrug, ceftaroline fosamil is converted in vivo by plasma phosphatases to its active metabolite, ceftaroline, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] This document provides detailed application notes and protocols for the preparation of this compound solutions for various laboratory experiments, ensuring accuracy, reproducibility, and stability.

Properties of this compound

Ceftaroline fosamil is a pale yellowish-white to light yellow powder. Understanding its physical and chemical properties is crucial for preparing stable and effective solutions.

Solubility and Stability

The solubility and stability of this compound can vary depending on the solvent and storage conditions.

| Property | Water | DMSO (Dimethyl Sulfoxide) |

| Solubility | 8.6 mg/mL | Up to 73 mg/mL[3] (Note: Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility)[4] |

| Stock Solution Storage | Reconstituted aqueous solutions are stable for 6 hours at room temperature and up to 24 hours when refrigerated at 2-8°C.[5] | Stock solutions in DMSO can be stored for up to 6 months at -80°C and for 1 month at -20°C.[1][4] Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of Aqueous Solutions

Aqueous solutions of this compound are suitable for a variety of in vitro microbiology assays, such as minimum inhibitory concentration (MIC) testing. The following protocol is adapted from clinical reconstitution guidelines for laboratory use.

Materials:

-

This compound powder

-

Sterile, purified water (e.g., Milli-Q® or equivalent) or a suitable sterile buffer (e.g., 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection)[5][6]

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount: Determine the mass of this compound needed to achieve the desired concentration.

-

Reconstitution:

-

Aseptically add the calculated volume of sterile water or buffer to the vial containing the this compound powder. For initial reconstitution, a common practice is to create a concentrated stock, for example, 20 mg/mL or 30 mg/mL.[5]

-

Gently swirl or vortex the vial until the powder is completely dissolved. The constitution time is typically less than 2 minutes. The resulting solution should be clear and light to dark yellow.[5]

-

-

Sterilization (Optional but Recommended):

-

For applications requiring strict sterility, filter the reconstituted solution through a 0.22 µm sterile filter into a new sterile tube.

-

-

Working Solution Preparation:

-

Prepare the final working solution by diluting the stock solution with the appropriate sterile broth or buffer to the desired final concentration for your experiment.

-

-

Storage:

-

Use the freshly prepared aqueous solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[5]

-

Protocol 2: Preparation of DMSO Stock Solutions

For experiments requiring higher concentrations of Ceftaroline Fosamil or for long-term storage, DMSO is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the powder.

-

Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be required to achieve higher concentrations.[4]

-

-

Aliquoting and Storage:

Protocol 3: Conversion of Ceftaroline Fosamil to Active Ceftaroline

For studies focusing on the active form of the drug, the prodrug can be converted to ceftaroline. One method involves thermal hydrolysis.

Materials:

-

Reconstituted Ceftaroline Fosamil solution (from Protocol 1)

-

Low-bind microcentrifuge tubes

-

Heating block or water bath

Procedure:

-

Preparation: Prepare a reconstituted solution of Ceftaroline Fosamil in sterile water (e.g., 20 mg/mL).

-

Incubation: Incubate the solution at a controlled temperature (e.g., 45°C, 60°C, or 75°C) for a defined period (e.g., 60 to 180 minutes). The active ceftaroline free base is insoluble in the aqueous solution and will precipitate.

-

Separation: Centrifuge the tube to pellet the precipitated ceftaroline.

-

Washing: Carefully remove the supernatant and wash the pellet with sterile water to remove any remaining soluble components.

-

Drying and Storage: The resulting ceftaroline can be dried and stored as a powder or resuspended in a suitable solvent for immediate use.

Note: The efficiency of conversion and the purity of the resulting ceftaroline should be validated by appropriate analytical methods such as HPLC-MS.

Mechanism of Action and Signaling Pathway

Ceftaroline fosamil is a prodrug that is rapidly converted to the active metabolite, ceftaroline, by plasma phosphatases.[2] Ceftaroline then exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[2] A unique feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus.[7][8]

The binding of ceftaroline to PBP2a is a fascinating example of allosteric regulation. A molecule of ceftaroline first binds to an allosteric site on PBP2a, which is approximately 60 Å away from the active site.[9][10] This binding event induces a conformational change that opens the otherwise closed active site.[7][9] A second molecule of ceftaroline can then access and covalently bind to the now-open active site, leading to the inhibition of the transpeptidase activity required for peptidoglycan cross-linking.[7][9] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.[7]

Caption: Mechanism of action of Ceftaroline.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preparing this compound solutions for laboratory experiments.

Caption: Workflow for preparing Ceftaroline Fosamil solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. globalrph.com [globalrph.com]

- 6. teflaro.com [teflaro.com]

- 7. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of Allosteric Response as an Unprecedented Mechanism of Resistance to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ceftaroline Fosamil in a Murine Model of MRSA Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ceftaroline Fosamil in murine models of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. The protocols and data presented are collated from peer-reviewed studies and are intended to assist in the design and execution of preclinical efficacy studies.

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of pathogens, including MRSA.[1][2] Its efficacy is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), an enzyme that confers methicillin resistance in S. aureus.[1][2][3] Murine models of infection are critical tools for evaluating the in vivo efficacy of novel antimicrobial agents like Ceftaroline. The following sections detail experimental protocols, present key quantitative data, and illustrate relevant biological and experimental workflows.

Quantitative Data Summary

The efficacy of Ceftaroline Fosamil has been evaluated in various murine models of MRSA infection. The following tables summarize key pharmacokinetic/pharmacodynamic (PK/PD) parameters and in vivo efficacy data.

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Ceftaroline against S. aureus in Murine Infection Models

| Infection Model | PK/PD Parameter | Value for Stasis (% fT>MIC) | Value for 1-log10 Kill (% fT>MIC) | Reference |

| Neutropenic Lung Infection | Serum fT>MIC | 16% | 41% | [4][5][6] |

| Thigh Infection | Serum fT>MIC | 26% (8) | 33% (9) - 45% (13) | [7] |

fT>MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.

Table 2: In Vivo Efficacy of Ceftaroline Fosamil in Murine Models of MRSA Infection

| Infection Model | Murine Strain | MRSA Strain(s) | Dosing Regimen | Efficacy Endpoint | Bacterial Load Reduction (log10 CFU) | Reference |

| Pneumonia | Neutropenic | 15 Clinical Isolates | Human-simulated 600 mg IV q12h | Lung CFU/g | 0.64 - 1.95 | [4][5][6] |

| Bacteremia | BALB/c | 5 Clinical Isolates | 50 mg/kg q6h | Blood CFU/mL | 2.34 ± 0.33 | [8] |

| Bacteremia | BALB/c | 5 Clinical Isolates | 50 mg/kg q6h | Kidney CFU/g | 2.08 ± 0.22 | [8] |

Table 3: Comparative Efficacy of Ceftaroline Fosamil in a Murine Bacteremia Model

| Treatment Group | Bacterial Load Reduction in Blood (log10 CFU/mL) | Bacterial Load Reduction in Kidney (log10 CFU/g) | Reference |

| Ceftaroline Fosamil | 2.34 ± 0.33 | 2.08 ± 0.22 | [8] |

| Vancomycin | 1.84 ± 0.73 | 1.95 ± 0.32 | [8] |

| Daptomycin | 2.30 ± 0.60 | 2.14 ± 0.31 | [8] |

Experimental Protocols

Detailed methodologies for establishing and evaluating Ceftaroline Fosamil in murine models of MRSA infection are provided below.

Protocol 1: Murine Pneumonia Model

This protocol is adapted from studies evaluating Ceftaroline efficacy in a neutropenic lung infection model.[4][5][6]

1. Animal Model:

- Species/Strain: Specific pathogen-free, female ICR mice (or other suitable strain).

- Immunosuppression: Render mice neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg and 100 mg/kg on days -4 and -1, respectively, relative to infection.

2. Bacterial Strain and Inoculum Preparation:

- Use a well-characterized MRSA strain with a known Ceftaroline MIC.

- Grow the MRSA strain to mid-logarithmic phase in an appropriate broth (e.g., Tryptic Soy Broth).

- Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^8 CFU/mL).

3. Infection Procedure:

- Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

- Administer the bacterial inoculum intranasally in a small volume (e.g., 50 µL) to induce pneumonia.

4. Drug Administration:

- Prodrug: Ceftaroline Fosamil is the prodrug and is administered to the animals.[3]

- Route: Subcutaneous (SC) or intravenous (IV) injection.

- Dosing:

- Dose-ranging studies: Administer a range of doses (e.g., 0.5 to 75 mg/kg/day) to determine the dose-response relationship.[4]

- Human-simulated regimen: Administer doses that mimic the human pharmacokinetic profile of a 600 mg IV dose every 12 hours.[4][5][6]

5. Efficacy Evaluation:

- At 24 hours post-treatment initiation, euthanize the mice.

- Aseptically harvest the lungs.

- Homogenize the lung tissue in sterile saline.

- Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of tissue).

- Calculate the log10 reduction in CFU/g compared to untreated control animals.

Protocol 2: Murine Bacteremia Model

This protocol is based on studies comparing the efficacy of Ceftaroline with other antibiotics in an immunocompetent bacteremia model.[8]

1. Animal Model:

- Species/Strain: Immunocompetent BALB/c mice.

2. Bacterial Strain and Inoculum Preparation:

- Prepare the MRSA inoculum as described in Protocol 1. The final concentration should be adjusted to induce a non-lethal bacteremia (e.g., 10^7 CFU/mouse).

3. Infection Procedure:

- Inject the bacterial suspension intravenously via the tail vein.

4. Drug Administration:

- Initiate treatment 2 hours post-infection.

- Administer Ceftaroline Fosamil (e.g., 50 mg/kg every 6 hours), vancomycin, or daptomycin via an appropriate route (e.g., intraperitoneal or subcutaneous).

5. Efficacy Evaluation:

- At 24 hours post-infection, collect blood samples via cardiac puncture.

- Euthanize the mice and aseptically harvest the kidneys.

- Homogenize the kidneys as described for lung tissue.

- Perform serial dilutions of blood and kidney homogenates and plate to determine bacterial counts (CFU/mL for blood, CFU/g for kidney).

- Compare the bacterial load reduction between treatment groups.

Visualizations

Mechanism of Action: Ceftaroline Inhibition of MRSA Cell Wall Synthesis

Ceftaroline's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[2][3][9] In MRSA, resistance to most beta-lactam antibiotics is due to the expression of PBP2a, which has a low affinity for these drugs. Ceftaroline is unique in its high affinity for PBP2a, allowing it to effectively inhibit cell wall synthesis in MRSA, leading to bacterial cell lysis and death.[1][2][3]

Caption: Mechanism of Ceftaroline action against MRSA.

Experimental Workflow: Murine Pneumonia Model

The following diagram illustrates the key steps involved in conducting an in vivo efficacy study of Ceftaroline Fosamil using a murine model of MRSA pneumonia.

Caption: Workflow for Ceftaroline efficacy testing in a murine MRSA pneumonia model.

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 4. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Identification and Quantification of Ceftaroline Fosamil and its Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic administered as a prodrug. In the body, it undergoes rapid conversion to its active form, ceftaroline, which exhibits broad-spectrum bactericidal activity. Understanding the metabolic fate of ceftaroline fosamil is crucial for drug development, efficacy, and safety assessment. This application note provides a detailed protocol for the identification and quantification of ceftaroline fosamil and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Ceftaroline Fosamil

Ceftaroline fosamil is rapidly metabolized in plasma by phosphatase enzymes, which cleave the phosphono group to yield the active metabolite, ceftaroline.[1][2] Ceftaroline is then further metabolized, primarily through hydrolysis of the β-lactam ring, to form the microbiologically inactive open-ring metabolite, ceftaroline M-1.[3] Under various stress conditions, other degradation products have also been identified.[4]

Metabolic conversion of Ceftaroline Fosamil.

Quantitative Data Summary

The following tables summarize the quantitative data for ceftaroline and its metabolite ceftaroline M-1 in human plasma following the administration of ceftaroline fosamil. Additionally, a table of other identified degradation products under stress conditions is provided.

Table 1: Mean Plasma Concentrations of Ceftaroline and Ceftaroline M-1

| Time (hours) | Mean Ceftaroline Concentration (mg/L) | Mean Ceftaroline M-1 Concentration (mg/L) |

| 1 | ~18 | ~2.5 |

| 2 | ~12 | ~3.0 |

| 4 | ~5 | ~2.8 |

| 6 | ~2.5 | ~2.0 |

| 8 | ~1.5 | ~1.5 |

| 12 | ~0.5 | ~0.8 |

Data adapted from a pharmacokinetic study in critical care patients.[1][5]

Table 2: LC-MS/MS Quantification Ranges and Precision in Human Plasma

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |

| Ceftaroline Fosamil | 50 | 10,000 | 3.1 | 3.1 | ±6.5 |

| Ceftaroline | 50 | 50,000 | 2.4 | 2.4 | ±5.1 |

| Ceftaroline M-1 | 50 | 10,000 | 1.8 | 1.8 | ±3.1 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation. Data from a study in healthy adult subjects.[6]

Table 3: Identified Degradation Products of Ceftaroline Fosamil under Stress Conditions

| m/z | Proposed Identity |

| 303 | Fragment of Ceftaroline |

| 337 | Degradation Product |

| 442 | Degradation Product |

| 483 | Degradation Product |

| 543 | Degradation Product |

These degradation products were identified through ESI-QTOF mass spectrometry analysis under forced degradation conditions.[4]

Experimental Protocols

This section provides detailed methodologies for the analysis of ceftaroline fosamil and its metabolites in plasma.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold methanol or acetonitrile.[7]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[2]

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[7]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-4.0 min: 95% to 5% B

-

4.0-5.0 min: Hold at 5% B

-

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ceftaroline Fosamil: m/z 685.1 -> 605.1

-

Ceftaroline: m/z 605.1 -> 199.1[7]

-

Ceftaroline M-1: m/z 623.1 -> 241.1 (and other potential fragments)

-

-

Collision Energy (CE): Optimized for each transition.

-

Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of ceftaroline fosamil and its metabolites.

LC-MS/MS experimental workflow.

Conclusion

This application note provides a comprehensive guide for the identification and quantification of ceftaroline fosamil and its metabolites using LC-MS/MS. The presented protocols and data are intended to assist researchers in developing and validating their own assays for pharmacokinetic studies and drug metabolism research. The high sensitivity and specificity of LC-MS/MS make it an ideal platform for the detailed characterization of drug metabolites in complex biological matrices.

References

- 1. Population pharmacokinetic/pharmacodynamic study suggests continuous infusion of ceftaroline daily dose in ventilated critical care patients with early-onset pneumonia and augmented renal clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Penetration of Ceftaroline into the Epithelial Lining Fluid of Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Ceftaroline Synergy with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, a fifth-generation cephalosporin, possesses broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and many Gram-negative bacteria.[1][2][3] The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains.[2][4] This document provides detailed protocols for assessing the synergistic potential of Ceftaroline when combined with other antimicrobial agents. The primary methods covered are the checkerboard assay, the time-kill assay, and the E-test synergy method.

The combination of Ceftaroline with antibiotics such as daptomycin and vancomycin has shown promise, particularly in treating persistent MRSA bacteremia.[5][6][7][8][9][10] Synergy between Ceftaroline and daptomycin is thought to be mediated by an enhanced binding of daptomycin to the bacterial cell membrane following cell wall damage by Ceftaroline.[1][11] This "seesaw effect," where decreased susceptibility to one agent can increase susceptibility to the other, has been observed in combinations of Ceftaroline with daptomycin and vancomycin.[5][12]

Key Synergy Testing Methodologies

Several in vitro methods are commonly employed to evaluate antibiotic synergy. The choice of method can depend on the specific research question, available resources, and the desired level of detail.

-

Checkerboard Assay: A microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[13][14][15]

-

Time-Kill Assay: A dynamic method that assesses the rate of bacterial killing over time when exposed to single and combined antibiotics.[4][13]

-

E-test Synergy Method: A gradient diffusion method that provides a visual determination of synergy based on the intersection of inhibition zones.[2][4][16][17]

Data Presentation: Summary of Ceftaroline Synergistic Interactions

The following tables summarize quantitative data from studies evaluating the synergistic activity of Ceftaroline in combination with other antibiotics against various bacterial strains.

Table 1: Checkerboard Assay Results for Ceftaroline Combinations against MRSA

| Combination | Bacterial Strain(s) | FIC Index (Synergy ≤ 0.5) | Reference(s) |

| Ceftaroline + Daptomycin | MRSA | 30% of strains showed synergy | [18] |

| Ceftaroline + Vancomycin | MRSA | 10% of strains showed synergy | [18] |

| Ceftaroline + Linezolid | MRSA | 10% of strains showed synergy | [18] |

| Ceftaroline + Telavancin | MRSA | 14% of strains showed synergy | [19] |

| Ceftaroline + Ampicillin | Oxacillin-resistant S. aureus | 36% of strains showed synergy | [20] |

Table 2: Time-Kill Assay Results for Ceftaroline Combinations

| Combination | Bacterial Strain(s) | Observation | Reference(s) |

| Ceftaroline + Daptomycin | Daptomycin-susceptible and -resistant MRSA | Significant synergistic and sustained bactericidal effect | [18] |

| Ceftaroline + Vancomycin | Vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) | Synergy against 5/5 VISA and 4/5 hVISA strains | [21] |

| Ceftaroline + Daptomycin | Biofilm-producing MRSA | Greatest bacterial reduction (4.02 ± 0.59 log10 CFU/cm²) | [22][23][24] |

| Ceftaroline + Vancomycin | Biofilm-producing MRSA | Significant bacterial reduction (3.36 ± 0.35 log10 CFU/cm²) | [22][23][24] |

| Ceftaroline + Avibactam | β-lactamase-producing Enterobacteriaceae | Maximum bacterial clearance over 72 hours | [25] |

Table 3: E-test Synergy Results for Ceftaroline Combinations against MRSA

| Combination | Bacterial Strain(s) | FIC Index (Synergy ≤ 0.5) | Reference(s) |

| Ceftaroline + Daptomycin | MRSA | 38% of isolates showed synergy | [19] |

| Ceftaroline + Vancomycin | MRSA | 10% of isolates showed synergy | [19] |

| Ceftaroline + Telavancin | MRSA | 14% of isolates showed synergy | [19] |

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the microdilution checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.

Materials:

-

96-well microtiter plates

-

Ceftaroline and the second antibiotic of interest

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Incubator (35°C)

-

Plate reader (optional, for optical density measurements)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Prepare serial twofold dilutions of Ceftaroline along the x-axis (columns) of the 96-well plate.

-

Prepare serial twofold dilutions of the second antibiotic along the y-axis (rows) of the plate.

-

The final volume in each well should be 50 µL of each antibiotic dilution.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plates at 35°C for 16-24 hours.[26]

-

-

Reading Results:

-

Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration that inhibits visible growth.

-

-

Calculate FIC Index:

-

The FIC index is calculated using the following formula: FIC Index = FIC of Ceftaroline + FIC of Drug B Where:

-

FIC of Ceftaroline = (MIC of Ceftaroline in combination) / (MIC of Ceftaroline alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

-

Interpretation of Results:

Time-Kill Assay Protocol

This protocol describes the time-kill methodology to assess the bactericidal or synergistic activity of antibiotic combinations over time.

Materials:

-

Ceftaroline and the second antibiotic of interest

-